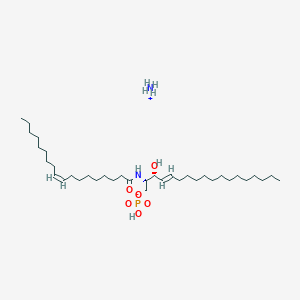
N-oleoyl-ceramide-1-phosphate (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-oleoyl-ceramide-1-phosphate (ammonium salt) is a ceramide-derived metabolite that belongs to the class of bioactive lipid mediators. It is also known as C18:1 ceramide-1-phosphate (d18:1/18:1 (9Z)). This compound plays a crucial role in various cellular processes, including cell survival, growth, and death. It is involved in regulating inflammatory responses and phagocytosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-oleoyl-ceramide-1-phosphate (ammonium salt) typically involves the reaction of ceramide with oleic acid and subsequent phosphorylation. The reaction conditions often include the use of organic solvents such as chloroform and reagents like phosphorus oxychloride (POCl3) for the phosphorylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for N-oleoyl-ceramide-1-phosphate (ammonium salt) are similar to laboratory synthesis but on a larger scale. These methods involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process is optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
N-oleoyl-ceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-oleoyl-ceramide-1-phosphate (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid biochemistry and membrane dynamics.
Biology: Investigated for its role in cell signaling pathways and its effects on cell survival, growth, and death.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations
Mecanismo De Acción
The mechanism of action of N-oleoyl-ceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways. It regulates cell survival, growth, and death by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It also plays a role in the inflammatory response by interacting with receptors involved in immune cell activation .
Comparación Con Compuestos Similares
Similar Compounds
- C16 Ceramide-1-Phosphate (d18:1/16:0)
- C24 Ceramide-1-Phosphate (d18:1/24:0)
- C8 Ceramide-1-Phosphate (d17:1/8:0)
Uniqueness
N-oleoyl-ceramide-1-phosphate (ammonium salt) is unique due to its specific fatty acid composition (oleic acid) and its role in regulating both cell survival and inflammatory responses. Compared to other ceramide-1-phosphate derivatives, it has distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C36H73N2O6P |
|---|---|
Peso molecular |
660.9 g/mol |
Nombre IUPAC |
azanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H70NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b18-17-,31-29+;/t34-,35+;/m0./s1 |
Clave InChI |
OLFFCEGYMCQDKZ-CFRDMXQMSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


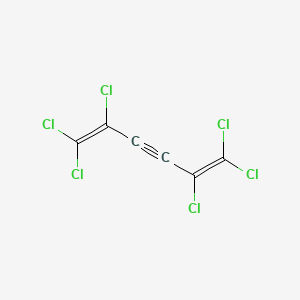
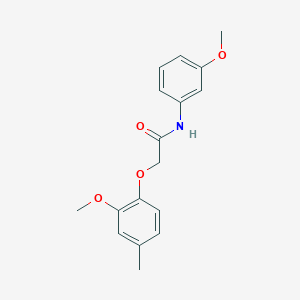
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
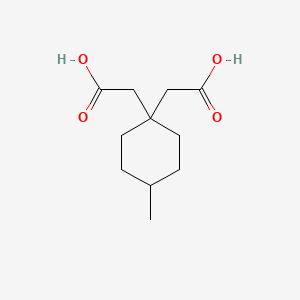
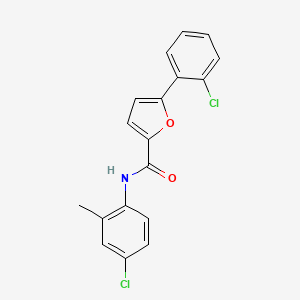


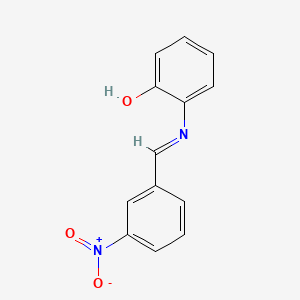
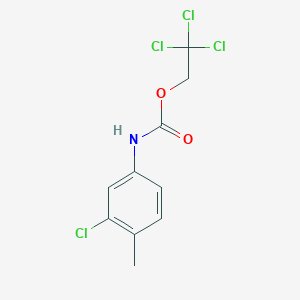
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
